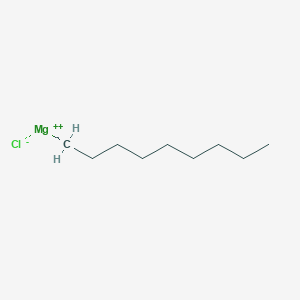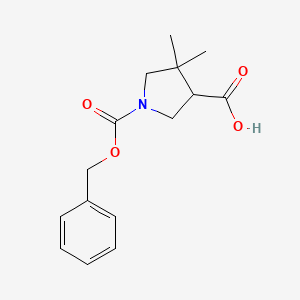
Ethyl 3-isopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-isopropylbenzoate: is an organic compound belonging to the ester family. It is characterized by its pleasant odor, which is typical of many esters. The compound has the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . Esters like this compound are commonly used in the fragrance and flavor industries due to their aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-isopropylbenzoate can be synthesized through the Fischer esterification process, which involves the reaction of 3-isopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and simplify the separation process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-isopropylbenzoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride .
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-isopropylbenzoic acid and ethanol.
Reduction: 3-isopropylbenzyl alcohol.
Transesterification: A different ester depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 3-isopropylbenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-isopropylbenzoate primarily involves its interaction with esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol . This hydrolysis reaction is crucial in various biological processes and can influence the pharmacokinetics of ester-containing drugs .
Comparaison Avec Des Composés Similaires
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Comparison: Ethyl 3-isopropylbenzoate is unique due to the presence of the isopropyl group on the benzene ring, which can influence its reactivity and physical properties compared to other esters like ethyl benzoate and methyl benzoate . The isopropyl group can also affect the compound’s solubility and boiling point, making it distinct in its applications .
Propriétés
IUPAC Name |
ethyl 3-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYGOAYHWKJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

